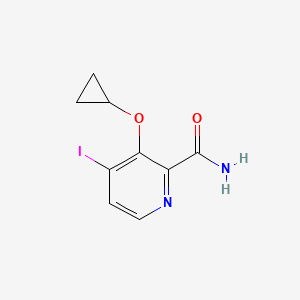
3-Cyclopropoxy-4-iodopicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-iodopicolinamide is a chemical compound with the molecular formula C9H9IN2O2 It is known for its unique structure, which includes a cyclopropoxy group and an iodine atom attached to a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-iodopicolinamide typically involves the iodination of a picolinamide derivative followed by the introduction of a cyclopropoxy group. One common method includes the reaction of 4-iodopicolinamide with cyclopropyl alcohol in the presence of a suitable base and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-iodopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
3-Cyclopropoxy-4-iodopicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodopicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-3-iodopicolinamide: Similar in structure but with different positioning of the cyclopropoxy and iodine groups.
3-Cyclopropoxy-4-bromopicolinamide: Contains a bromine atom instead of iodine.
3-Cyclopropoxy-4-chloropicolinamide: Contains a chlorine atom instead of iodine.
Uniqueness
3-Cyclopropoxy-4-iodopicolinamide is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications where these functional groups are advantageous.
Properties
Molecular Formula |
C9H9IN2O2 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C9H9IN2O2/c10-6-3-4-12-7(9(11)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
PXIYBBSCCCOZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















